2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both pyridine and imidazo[4,5-b]pyridine moieties. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups .
Scientific Research Applications
2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thereby reducing blood glucose levels . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the pyridin-4-ylmethoxy group.
4-(pyridin-4-ylmethoxy)benzaldehyde: Precursor in the synthesis of the target compound.
2-(substituted-phenyl)imidazo[4,5-b]pyridines: Variants with different substituents on the phenyl ring.
Uniqueness
2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine is unique due to its dual functional groups, which confer distinct biological activities and enhance its potential as a therapeutic agent. The presence of both pyridine and imidazo[4,5-b]pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-16-18(20-9-1)22-17(21-16)14-3-5-15(6-4-14)23-12-13-7-10-19-11-8-13/h1-11H,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXKHKQHMIGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)OCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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